![molecular formula C54H64N6 B14251924 N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine CAS No. 189263-92-1](/img/structure/B14251924.png)
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core substituted with four diethylamino phenyl groups, making it a significant molecule in organic electronics and photonics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N9,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of cyclization reactions.
Substitution with Diethylamino Phenyl Groups: The anthracene core is then subjected to electrophilic aromatic substitution reactions to introduce the diethylamino phenyl groups. This step often requires the use of strong acids or bases as catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
化学反応の分析
Types of Reactions
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or copper, along with appropriate solvents and temperature control.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications.
科学的研究の応用
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
作用機序
The mechanism by which N9,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine exerts its effects involves interactions with molecular targets such as DNA and proteins. The compound’s diethylamino groups enhance its ability to intercalate into DNA, potentially disrupting cellular processes and leading to therapeutic effects. Additionally, its photophysical properties enable it to act as a photosensitizer in photodynamic therapy.
類似化合物との比較
Similar Compounds
- Tetrakis(4-aminophenyl)ethene
- N,N,N,N-Tetrakis(4-methoxyphenyl)benzidine
Uniqueness
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine stands out due to its unique combination of an anthracene core and diethylamino phenyl groups, which confer distinct photophysical and electronic properties. This makes it particularly valuable in applications such as OLEDs and biological imaging, where high fluorescence and stability are crucial.
特性
CAS番号 |
189263-92-1 |
|---|---|
分子式 |
C54H64N6 |
分子量 |
797.1 g/mol |
IUPAC名 |
9-N,9-N,10-N,10-N-tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine |
InChI |
InChI=1S/C54H64N6/c1-9-55(10-2)41-25-33-45(34-26-41)59(46-35-27-42(28-36-46)56(11-3)12-4)53-49-21-17-19-23-51(49)54(52-24-20-18-22-50(52)53)60(47-37-29-43(30-38-47)57(13-5)14-6)48-39-31-44(32-40-48)58(15-7)16-8/h17-40H,9-16H2,1-8H3 |
InChIキー |
LJEOZUCDRRWCJA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=C(C=C6)N(CC)CC)C7=CC=C(C=C7)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
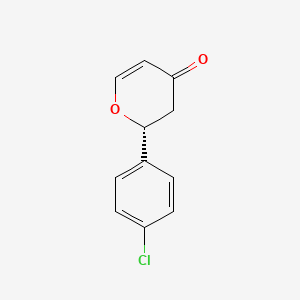

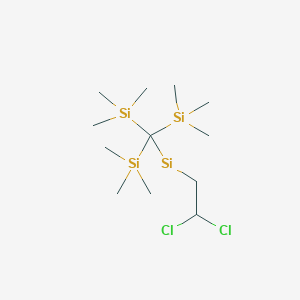
![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)

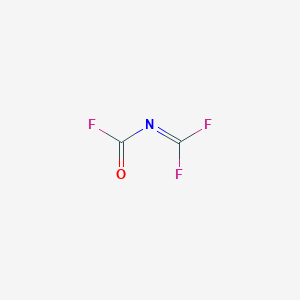
![3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B14251885.png)
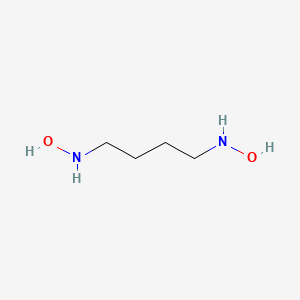
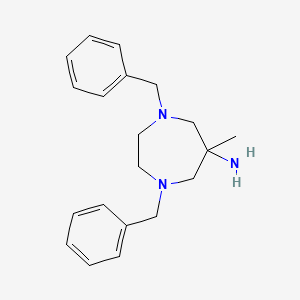
![2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne](/img/structure/B14251893.png)
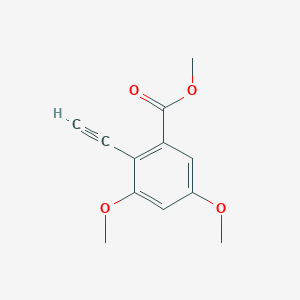
![Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate](/img/structure/B14251896.png)
